

Spectroscopic Profile of (+/-)-Narwedine: A Technical Guide

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Compound of Interest

Compound Name: (+/-)-Narwedine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the Amaryllidaceae alkaloid, **(+/-)-Narwedine**. The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic precursor to galanthamine, a compound used in the management of Alzheimer's disease. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **(+/-)-Narwedine**, typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.93	d	12.8	H-1
6.64	ABq	8.5	H-10, H-11
6.00	d	12.8	H-2
4.68	m	H-4a	
4.06	d	16.0	H-8a
3.80	s	OCH ₃	
3.70	d	16.0	H-8a'
3.02 - 3.28	m	H-4, H-5	
2.71	dd	19.2, 3.2	H-7
2.41	s	NCH ₃	
2.15 - 2.30	m	H-7'	
1.75 - 1.90	m	H-6	

¹³C NMR Spectroscopic Data

Carbon NMR provides information about the carbon framework of a molecule.

Chemical Shift (δ) ppm	Carbon Atom Assignment
194.4	C=O (C-3)
147.0	C-12
144.4	C-11a
144.0	C-2
130.6	C-1
129.4	C-7a
127.1	C-11
122.0	C-10
111.9	C-9
88.0	C-4a
60.7	C-8a
56.0	OCH ₃
54.1	C-5
49.0	C-12a
42.5	NCH ₃
37.3	C-7
33.3	C-6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **(+/-)-Narwedine** is typically obtained using a potassium bromide (KBr) pellet.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3014	C-H stretch	Aromatic
2919, 2844	C-H stretch	Aliphatic
1681	C=O stretch	α,β -Unsaturated Ketone
1618, 1587, 1505	C=C stretch	Aromatic
1440	C-H bend	Aliphatic
1285, 1265, 1212	C-O stretch	Aryl Ether
1167, 1146, 1133, 1102, 1050, 1029, 1000	Fingerprint Region	

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular formula of Narwedine is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol .[\[1\]](#) Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of Amaryllidaceae alkaloids like narwedine.

m/z	Interpretation
286	[M+H] ⁺ (Protonated Molecule)
270	[M+H - CH ₄] ⁺ or [M+H - O] ⁺
226	Further fragmentation
211	Further fragmentation

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A few milligrams of the **(+/-)-Narwedine** sample are dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ^1H NMR, the spectral width is typically set from -2 to 12 ppm, with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum is acquired with a spectral width of 0 to 220 ppm.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid **(+/-)-Narwedine** sample is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[2][3] The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.[2][4]

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[5]

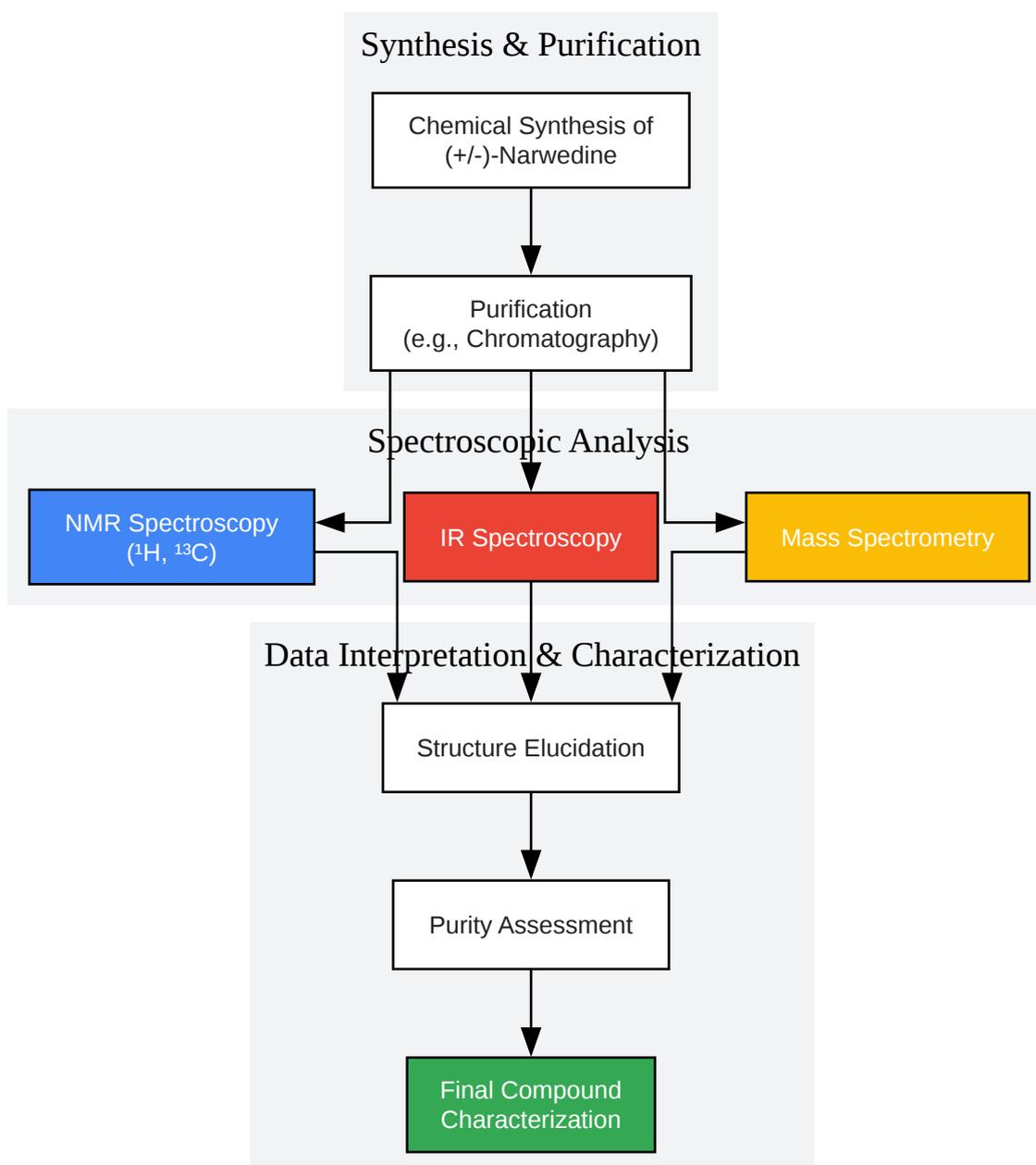
Mass Spectrometry

Sample Preparation: The **(+/-)-Narwedine** sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted for analysis.

Instrumentation and Data Acquisition (ESI-MS): The sample solution is introduced into the electrospray ionization source of a mass spectrometer, often coupled with a liquid chromatography system. The analysis is typically performed in positive ion mode. The mass spectrum is acquired over a mass range that includes the expected molecular ion, for instance, from m/z 50 to 500. For tandem mass spectrometry (MS/MS), the protonated molecular ion ($[\text{M}+\text{H}]^+$ at m/z 286) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like **(+/-)-Narwedine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **(+/-)-Narwedine**.

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